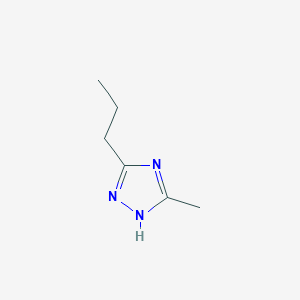

3-methyl-5-propyl-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

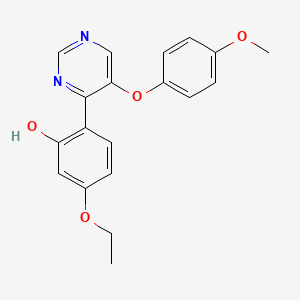

3-methyl-5-propyl-1H-1,2,4-triazole is a chemical compound with the CAS Number: 51824-92-1. It has a molecular weight of 125.17 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 1,2,4-triazoles involves various methods. One method involves the preparation of 1,3,5-trisubstituted-1,2,4-triazole from hydrazonoyl hydrochlorides and aldehyde . Another method involves a multicomponent process that enables the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, amino pyridines, and pyrimidines .Molecular Structure Analysis

The molecular structure of 3-methyl-5-propyl-1H-1,2,4-triazole consists of a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis

Triazoles, including 3-methyl-5-propyl-1H-1,2,4-triazole, can undergo various chemical reactions. For example, they can participate in copper-catalyzed reactions under an atmosphere of air to provide 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Physical And Chemical Properties Analysis

3-methyl-5-propyl-1H-1,2,4-triazole is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the retrieved papers.Scientific Research Applications

Medicinal and Pharmaceutical Chemistry

Compounds containing a triazole, such as 3-methyl-5-propyl-1H-1,2,4-triazole, are significant heterocycles that exhibit broad biological activities . These activities include antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .

Agrochemistry

Triazole compounds have important application value in various fields, including agrochemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .

Material Chemistry

In the field of material chemistry, triazole compounds play a significant role . Their unique structure and properties make them suitable for various applications in this field .

Anticancer Applications

Triazole compounds have shown potential in anticancer applications . For example, letrozole, anastrozole, and vorozole, which contain a triazole core, are very effective anticancer drugs .

Antiviral Applications

Triazole compounds have also been used in antiviral applications . For example, ribavirin, which contains a triazole core, is a broad-spectrum antiviral drug used in the treatment of hepatitis .

Synthesis of Nucleoside Analogues

Methyl-1H-1,2,4-triazole-3-carboxylate, a related compound, can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .

Future Directions

Triazoles have a broad range of therapeutic applications and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . They are also important in organocatalysis, agrochemicals, and materials science . Therefore, the future directions of 3-methyl-5-propyl-1H-1,2,4-triazole could involve further exploration of its potential applications in these areas.

Mechanism of Action

Target of Action

It is known that triazole compounds often interact with enzymes and receptors due to their unique structure . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

It can be inferred from related triazole compounds that they form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . For instance, some triazole derivatives have shown to form H-bonding and hydrophobic interactions with certain amino acids in proteins .

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.

properties

IUPAC Name |

5-methyl-3-propyl-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-4-6-7-5(2)8-9-6/h3-4H2,1-2H3,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSXIQIFBAFZGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNC(=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-5-propyl-1H-1,2,4-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenylacetamide](/img/structure/B2855045.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2855052.png)

![6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B2855054.png)

![2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile](/img/structure/B2855057.png)

![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2855062.png)

![1-butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2855063.png)

![1-(4-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}phenyl)ethanone](/img/structure/B2855067.png)

![Ethyl 4-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2855068.png)